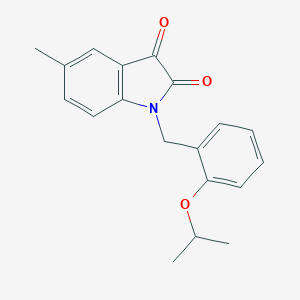

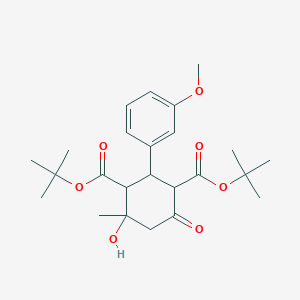

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indole-2,3-dione derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology, neurobiology, and immunology.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has delved into the synthesis of heterocyclic compounds, highlighting the nucleophilic substitution of methoxy groups leading to the formation of various N-alkyl or N-aryl derivatives. Such synthetic pathways are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science. The creation of 4,11-diamino-1H-naphtho-[2,3-f]indole-5,10-dione via dealkylation processes showcases the versatility of these methodologies in generating complex heterocyclic frameworks (Shchekotikhin et al., 2006).

Photochromic and Fluorescent Properties

The study of photochromic properties in solution for certain derivatives, including the synthesis of new hetarylethenes that exhibit fluorescence and thermal stability, offers insights into the development of materials for optoelectronic applications. The exploration of molecular and crystal structures further supports these compounds' potential in creating responsive materials with desirable photo-induced changes (Makarova et al., 2011).

Structural and Biocidal Analysis

Investigations into the crystal structure of specific derivatives have revealed weak intermolecular interactions contributing to the formation of three-dimensional frameworks. Such studies are essential for understanding the molecular basis of the biocidal effects of these compounds, offering a foundation for developing new antimicrobial agents (Wu et al., 2011).

properties

IUPAC Name |

1-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-4-10-25-16-9-8-14(11-17(16)24-3)12-21-18-13(2)6-5-7-15(18)19(22)20(21)23/h5-9,11H,4,10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVFNZUXMKBFBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)